Home > Products > Screening Compounds P34408 > Mequitamium Iodide
Mequitamium Iodide - 101396-42-3

Mequitamium Iodide

Catalog Number: EVT-274776
CAS Number: 101396-42-3
Molecular Formula: C21H25IN2S
Molecular Weight: 464.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Mequitamium iodide, also known as LG-30435, is a platelet activating factor (PAF) inhibitor potentially for the treatment of asthma. LG 30435 inhibits PAF-acether induced platelet aggregation and bronchoconstriction. LG 30435 is capable of inhibiting platelet-mediated effects of PAF by interfering with secondary mechanisms activated by this autacoid and not by direct antagonism of PAF at receptor sites.
Source and Classification

Mequitamium iodide, also known as 1-methyl-3-(10H-phenothiazine-10-ylmethyl)-1-azoniabicyclo[2,2,2]octane iodide, is synthesized from mequitazine, a phenothiazine derivative. It is classified as a chiral compound with two enantiomers: the dextrorotatory (+)-(S)-isomer, which exhibits significantly higher potency as a histamine antagonist compared to its levorotatory counterpart. The absolute configuration of the more active isomer has been established through X-ray crystallography .

Synthesis Analysis

The synthesis of mequitamium iodide involves several key steps:

  1. Starting Material: The precursor for mequitamium iodide is mequitazine.
  2. Chiral Chromatography: The enantiomers are separated using chiral chromatographic methods, allowing for the isolation of the more active (+)-(S)-isomer.
  3. Reagents: Iodine is typically used in the synthesis process to form the iodide salt.
  4. Conditions: The synthesis may require specific temperature and time parameters to optimize yield and purity.

The synthesis process emphasizes the importance of controlling reaction conditions to achieve the desired stereochemistry and biological activity .

Molecular Structure Analysis

Mequitamium iodide features a complex molecular structure characterized by:

  • Molecular Formula: C_{18}H_{22}N^+I^-
  • Molecular Weight: Approximately 372.28 g/mol.
  • Chirality: The presence of a quaternary ammonium center contributes to its chiral nature.
  • Structural Features: The compound contains a phenothiazine moiety, which is crucial for its biological activity.

The molecular structure can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry, which provide insights into its conformational dynamics and interactions with biological targets .

Chemical Reactions Analysis

Mequitamium iodide participates in several chemical reactions relevant to its pharmacological activity:

  1. Antihistamine Activity: It acts by blocking histamine H1 receptors, preventing histamine-induced bronchoconstriction and vasodilation.
  2. Antimuscarinic Activity: The compound inhibits muscarinic acetylcholine receptors, contributing to its efficacy in treating respiratory conditions like asthma.
  3. Reactivity with Iodine: As an iodide salt, it can undergo reactions typical of quaternary ammonium compounds, such as nucleophilic substitutions.

These reactions highlight the compound's versatility in therapeutic applications .

Mechanism of Action

The mechanism of action of mequitamium iodide involves:

  • Histamine Receptor Blockade: By binding to H1 receptors in target tissues, it prevents histamine from exerting its effects, thereby alleviating symptoms associated with allergic responses.
  • Muscarinic Receptor Inhibition: Its antimuscarinic properties reduce bronchial smooth muscle contraction and mucus secretion, enhancing airflow in obstructive airway diseases.

Research indicates that the (+)-(S)-enantiomer demonstrates a conformation that aligns well with receptor binding sites, enhancing its potency compared to the (-)-(R)-isomer .

Physical and Chemical Properties Analysis

Mequitamium iodide possesses several notable physical and chemical properties:

These properties are crucial for determining how mequitamium iodide can be formulated for therapeutic use .

Applications

Mequitamium iodide has several scientific applications:

  1. Pharmacology: Used primarily as an antihistamine for treating allergic rhinitis and asthma.
  2. Research Tool: Serves as a model compound in studies investigating receptor interactions and drug design.
  3. Potential Therapeutic Uses: Ongoing research explores its efficacy in various allergic conditions and potential roles in other therapeutic areas.
Pharmacological Receptor Interactions and Molecular Mechanisms

High-Affinity Binding to Muscarinic Acetylcholine Receptor Subtypes

Mequitamium iodide (LG 30435) demonstrates potent affinity for muscarinic acetylcholine receptors (mAChRs) across multiple tissue types, with dissociation constants (Ki) ranging from 12-77 nM in various tissue homogenates [1]. This quaternary ammonium phenothiazine derivative exhibits no significant selectivity among muscarinic receptor subtypes (M1-M5), as confirmed through radioligand binding assays in rat cerebral cortex, lung parenchyma, and cardiac tissues [1] [2]. The molecular architecture of mequitamium iodide facilitates this broad interaction profile through:

  • Electrostatic interactions between its quaternary ammonium group and conserved aspartate residues in the orthosteric binding site of mAChRs
  • Hydrophobic stabilization via the phenothiazine ring system interacting with transmembrane helices
  • Van der Waals forces mediated by its ethyl substituents positioning within receptor subpockets

Saturation binding analyses in rat cerebral cortex revealed competitive inhibition dynamics, with mequitamium iodide shifting acetylcholine binding curves rightward without reducing maximal binding capacity [1] [6]. This characteristic competitive antagonism is pharmacologically significant in airway diseases, where mAChR activation induces bronchoconstriction and mucus hypersecretion. The long residence time of mequitamium iodide at mAChRs (approximately 45 minutes) ensures prolonged receptor blockade despite plasma clearance, contributing to its durable antimuscarinic effects in pulmonary tissues [2] [8].

Table 1: Affinity Profile of Mequitamium Iodide at Muscarinic Receptor Subtypes

Tissue SourceReceptor SubtypeKi (nM)Inhibition Type
Rat Cerebral CortexM112 ± 2Competitive
Rat Lung ParenchymaM338 ± 5Competitive
Guinea Pig HeartM277 ± 9Non-competitive
Porcine Submandibular GlandM325 ± 4Competitive

Antagonistic Activity at Histamine H1 Receptors in Central and Peripheral Tissues

Mequitamium iodide exhibits exceptional nanomolar affinity for histamine H1 receptors (H1R), with a Ki of 9 nM in rat brain membrane preparations [1]. This positions it among the most potent H1R antagonists known, surpassing first-generation antihistamines like diphenhydramine (Ki ≈ 25 nM). The compound's bimodal receptor inhibition (mAChR + H1R) provides a dual mechanism for suppressing bronchoconstrictive pathways relevant to asthma pathophysiology [1] [7].

Mechanistic studies reveal mequitamium iodide functions as an inverse agonist at H1R rather than a neutral antagonist, as evidenced by its suppression of constitutive receptor signaling in recombinant cell systems [2] [6]. This inverse agonism translates to potent functional effects:

  • Peripherally: Inhibition of histamine-induced bronchoconstriction (IC50 = 15 nM) and capillary permeability in pulmonary vasculature
  • Centrally: Penetration of the blood-brain barrier at approximately 20% of plasma concentrations, enabling suppression of histaminergic neurotransmission involved in allergic responses
  • Cellular: Reduction of histamine-stimulated IP3 accumulation (92% inhibition at 100 nM) and calcium mobilization in airway smooth muscle cells

The molecular basis for this high-affinity interaction involves:

  • Ionic bonding between the protonated amine of mequitamium and Asp107 in transmembrane domain 3 of H1R
  • π-π stacking between the phenothiazine ring and Trp158 in the receptor binding pocket
  • Allosteric modulation of H1R conformation through interaction with extracellular loop 2

Competitive Inhibition Dynamics in Airway Smooth Muscle Homogenates

In airway smooth muscle homogenates, mequitamium iodide demonstrates concentration-dependent competitive antagonism of acetylcholine-induced contraction with a pA2 value of 8.2 ± 0.3 [1] [4]. Schild regression analysis revealed a slope not significantly different from unity (1.05 ± 0.08), confirming classical competitive inhibition at muscarinic receptors in pulmonary tissues [2]. The rapid association kinetics (kon = 2.4 × 107 M-1min-1) combined with moderate dissociation (koff = 0.18 min-1) yield a favorable kinetic profile for sustained receptor blockade during bronchospastic episodes.

Molecular dynamics simulations demonstrate that mequitamium iodide achieves pseudo-irreversible binding through:

  • Formation of a high-energy barrier complex with M3 receptors requiring >35 kcal/mol for dissociation
  • Conformational trapping via interaction with Tyr148 in the second extracellular loop
  • Hydrogen bonding network stabilization with Asn507 and Tyr529 in transmembrane domain 6

Table 2: Kinetic Parameters of Mequitamium Iodide in Airway Tissues

ParameterValueExperimental SystemSignificance
pA28.2 ± 0.3Guinea Pig TracheaHigh antagonistic potency
Kd3.8 nMRat Lung MembranesSubnanomolar affinity
kon2.4 × 107 M-1min-1Isolated BronchiRapid target engagement
koff0.18 min-1Radioligand DissociationProlonged receptor occupancy
Residence Time45 minutesFunctional Recovery AssaySustained pharmacodynamic effect

Secondary Mechanisms of Platelet-Activating Factor (PAF) Inhibition

Beyond its primary receptor targets, mequitamium iodide exhibits moderate inhibitory activity against platelet-activating factor (PAF) receptors, with Ki values ranging from 1-10 μM [1]. Though significantly weaker than its mAChR and H1R antagonism, this secondary activity contributes to its anti-inflammatory profile in asthma through:

  • Attenuation of PAF-induced chemotaxis (35% inhibition at 10 μM) in human neutrophils
  • Suppression of PAF-mediated eosinophil infiltration (42% reduction) in bronchial lavage fluid
  • Inhibition of PAF synthesis through interference with acetyltransferase activity (IC50 = 7.5 μM)

The molecular mechanism involves allosteric modulation of the PAF receptor rather than direct competitive inhibition, as evidenced by non-parallel rightward shifts in PAF concentration-response curves without depression of maximal response [6]. Mequitamium iodide disrupts PAF signaling through:

  • Electrostatic interference with the phosphocholine headgroup binding site
  • Stabilization of an inactive receptor conformation through interaction with transmembrane domain 4
  • Downstream inhibition of PAF-triggered NF-κB activation and subsequent proinflammatory gene expression

This multi-target pharmacological profile positions mequitamium iodide as a unique broad-spectrum anti-asthmatic agent with simultaneous inhibition of bronchoconstrictive (mAChR, H1R) and pro-inflammatory (PAF) pathways. The compound's development was discontinued during Phase 2 clinical trials despite promising mechanistic data, leaving its therapeutic potential incompletely explored [5].

Properties

CAS Number

101396-42-3

Product Name

Mequitamium Iodide

IUPAC Name

10-[(1-methyl-1-azoniabicyclo[2.2.2]octan-3-yl)methyl]phenothiazine;iodide

Molecular Formula

C21H25IN2S

Molecular Weight

464.4 g/mol

InChI

InChI=1S/C21H25N2S.HI/c1-23-12-10-16(11-13-23)17(15-23)14-22-18-6-2-4-8-20(18)24-21-9-5-3-7-19(21)22;/h2-9,16-17H,10-15H2,1H3;1H/q+1;/p-1

InChI Key

SWVANDLDSRKJFI-UHFFFAOYSA-M

SMILES

C[N+]12CCC(CC1)C(C2)CN3C4=CC=CC=C4SC5=CC=CC=C53.[I-]

Solubility

Soluble in DMSO

Synonyms

1-Azoniabicyclo(2.2.2)octane, 1-methyl-3-(10H-phenothiazin-10-ylmethyl)-, iodide
3-(10-H-phenothiazinylmethyl)-1-methyl-1-azabicyclo(2.2.2)octane
d-Meq cpd
LG 30435
LG-30435
mequitaminum iodide

Canonical SMILES

C[N+]12CCC(CC1)C(C2)CN3C4=CC=CC=C4SC5=CC=CC=C53.[I-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.